molecular formula C10H8BrFO2 B13708807 2-(4-Bromophenyl)-2-fluorocyclopropanecarboxylic Acid

2-(4-Bromophenyl)-2-fluorocyclopropanecarboxylic Acid

Cat. No.: B13708807
M. Wt: 259.07 g/mol
InChI Key: KRAPVJZOGYXULG-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-fluorocyclopropanecarboxylic Acid is an organic compound that features a cyclopropane ring substituted with a bromophenyl and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-fluorocyclopropanecarboxylic Acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-bromophenylacetic acid with a fluorinating agent under controlled conditions. The reaction may involve the use of reagents such as diethylzinc and diiodomethane to form the cyclopropane ring, followed by fluorination using a fluorinating agent like Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques would be employed to achieve high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-fluorocyclopropanecarboxylic Acid can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of reduced analogs of the compound.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products include azido or cyano derivatives.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or alkanes.

Scientific Research Applications

2-(4-Bromophenyl)-2-fluorocyclopropanecarboxylic Acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-fluorocyclopropanecarboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic Acid: Shares the bromophenyl group but lacks the cyclopropane and fluorine substitutions.

    2-Fluorocyclopropanecarboxylic Acid: Contains the cyclopropane and fluorine but lacks the bromophenyl group.

    4-Bromophenylcyclopropane: Contains the bromophenyl and cyclopropane but lacks the fluorine substitution.

Uniqueness

2-(4-Bromophenyl)-2-fluorocyclopropanecarboxylic Acid is unique due to the combination of the bromophenyl, fluorine, and cyclopropane moieties. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C10H8BrFO2

Molecular Weight

259.07 g/mol

IUPAC Name

2-(4-bromophenyl)-2-fluorocyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H8BrFO2/c11-7-3-1-6(2-4-7)10(12)5-8(10)9(13)14/h1-4,8H,5H2,(H,13,14)

InChI Key

KRAPVJZOGYXULG-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(C2=CC=C(C=C2)Br)F)C(=O)O

Origin of Product

United States

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